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Compound of Interest

Compound Name: Methyl 2-hydroxyoctanoate

Cat. No.: B3152450

CAS Number: 73634-76-1
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-hydroxyoctanoate, a
fatty acid methyl ester with potential applications in various fields of research and development.
This document collates available data on its chemical and physical properties, outlines
experimental protocols for its synthesis and analysis, and explores its potential biological
significance.

Chemical and Physical Properties

Methyl 2-hydroxyoctanoate, also known as (x)-Methyl 2-Hydroxyoctanoate or 2-
Hydroxyoctanoic acid methyl ester, is a C9 fatty acid methyl ester.[1] Its fundamental properties
are summarized in the table below.
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Property Value Source
Molecular Formula CoH1803 PubChem[1]
Molecular Weight 174.24 g/mol PubChem[1]
IUPAC Name methyl 2-hydroxyoctanoate PubChem[1]
CAS Number 73634-76-1 PubChem[1]
Canonical SMILES CCCcCccc(c(=0)0oC)0o PubChem[1]
InChl=1S/C9H1803/c1-3-4-5-
InChl 6-7-8(10)9(11)12-2/h8,10H,3- PubChem[1]
7H2,1-2H3
Computed XLogP3 2.4 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
3 PubChem[1]
Count
Rotatable Bond Count 7 PubChem[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of Methyl 2-

hydroxyoctanoate. The following data has been reported in public databases.

13C Nuclear Magnetic Resonance (NMR) Spectrum

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
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Peak Assignment (Predicted) Chemical Shift (ppm)
C1 (C=0) ~175

C2 (CH-OH) ~70

C3-C8 (CH2) ~34, 32, 29, 25, 23
O-CHs ~52

C8 (CHs) ~14

Note: Specific peak assignments and multiplicities would require experimental 1D and 2D NMR
data which is not readily available in the searched literature.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for Methyl 2-
hydroxyoctanoate. The mass spectrum shows a molecular ion peak and characteristic

fragmentation patterns.

lon (m/z) Relative Intensity Putative Fragment
174 Low M]*

115 High [M - COOCHs]*

102 Moderate [M - C4aHsO]*

Note: The fragmentation pattern is consistent with the structure of a 2-hydroxy fatty acid methyl

ester.

Infrared (IR) Spectroscopy

While a specific IR spectrum for Methyl 2-hydroxyoctanoate was not found, the expected
characteristic absorption bands based on its functional groups are listed below.
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Functional Group Wavenumber (cm—?) Description

O-H (alcohol) 3500-3200 (broad) Stretching vibration
C-H (alkane) 2950-2850 Stretching vibration
C=0 (ester) 1750-1735 (strong) Stretching vibration
C-O (ester) 1300-1000 Stretching vibration

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Methyl 2-hydroxyoctanoate
are not explicitly published. However, based on established methods for similar compounds,
the following protocols can be adapted.

Synthesis of Methyl 2-hydroxyoctanoate

This method involves the acid-catalyzed esterification of 2-hydroxyoctanoic acid with methanol.

Materials:

2-hydroxyoctanoic acid

e Methanol (anhydrous)

o Concentrated sulfuric acid (H2SOa4) or p-toluenesulfonic acid (p-TsOH)
e Sodium bicarbonate (saturated solution)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

» Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:

¢ Dissolve 2-hydroxyoctanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g.,
10-20 equivalents).
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o Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

o Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o After completion, cool the mixture to room temperature and remove the excess methanol
under reduced pressure.

o Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with
water, saturated sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude Methyl 2-hydroxyoctanoate.

o Purify the product by column chromatography on silica gel if necessary.
This enzymatic method offers a milder and more selective route to the ester.
Materials:

» 2-hydroxyoctanoic acid

e Methanol

e Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

« Molecular sieves (3A or 4A)

e Organic solvent (e.g., hexane or toluene)

Procedure:

e To a solution of 2-hydroxyoctanoic acid (1 equivalent) in an organic solvent, add methanol
(1.5-3 equivalents).

e Add immobilized lipase (e.g., 10% w/w of the acid) and molecular sieves to remove the water
formed during the reaction.
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Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with shaking.

Monitor the reaction progress by GC or TLC.

Upon completion, filter off the lipase and molecular sieves.

Remove the solvent under reduced pressure to yield Methyl 2-hydroxyoctanoate.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)

GC-MS is a standard technique for the analysis of fatty acid methyl esters.
Sample Preparation:

o Dissolve a small amount of the synthesized Methyl 2-hydroxyoctanoate in a suitable
solvent (e.g., hexane or dichloromethane).

« If analyzing from a biological matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer
method) followed by derivatization to the methyl ester if the free acid is present.

GC-MS Parameters (Typical):

e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

* Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes,
then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

e MS lon Source Temperature: 230 °C.
e MS Quadrupole Temperature: 150 °C.

¢ lonization Mode: Electron lonization (El) at 70 eV.
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e Scan Range: m/z 40-400.

Biological Activity and Signaling Pathways

While direct studies on Methyl 2-hydroxyoctanoate are limited, the biological activities of its
parent compound, 2-hydroxyoctanoic acid, and related molecules provide strong indications of
its potential roles.

Inhibition of Medium-Chain Acyl-CoA Synthetase

(x)-2-Hydroxyoctanoic acid has been shown to be an inhibitor of purified medium-chain acyl-
CoA synthetase from bovine liver mitochondria, with a reported Ki of 500 puM.[2] Acyl-CoA
synthetases are crucial enzymes in fatty acid metabolism, activating fatty acids for both
degradation (B-oxidation) and synthesis of complex lipids. Inhibition of this enzyme could have
significant effects on cellular energy homeostasis and lipid signaling.

Catalyzes activation of Fatt ;
- o . ) - ; y Acid
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Inhibition of Medium-Chain Acyl-CoA Synthetase.

Activation of Hydroxy-Carboxylic Acid Receptor 3
(HCA3)

2-Hydroxyoctanoic acid has been identified as an endogenous agonist for the G-protein
coupled receptor HCA3 (also known as GPR109B).[3] HCAS3 is primarily expressed in
adipocytes and immune cells and is involved in the regulation of lipolysis.[3] Activation of HCA3
by its ligands leads to the inhibition of adenylyl cyclase through a Gi-type G protein, resulting in
decreased intracellular cyclic AMP (cCAMP) levels.[3] This, in turn, reduces the activity of protein
kinase A (PKA) and subsequently hormone-sensitive lipase (HSL), leading to an anti-lipolytic
effect.[3][4]
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HCA3 Receptor Signaling Pathway.
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Conclusion

Methyl 2-hydroxyoctanoate is a fatty acid methyl ester with interesting potential biological
activities inferred from its parent carboxylic acid. The established protocols for ester synthesis
and analysis provide a solid foundation for further research into this molecule. Its role as a
potential modulator of fatty acid metabolism and HCA3 signaling warrants further investigation,
particularly in the context of metabolic diseases such as obesity and type 2 diabetes. The data
and protocols presented in this guide are intended to facilitate future research and
development efforts focused on Methyl 2-hydroxyoctanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 2-hydroxyoctanoate | CO9H1803 | CID 10487462 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. (¥)-2-Hydroxyoctanoic acid 617-73-2 [sigmaaldrich.com]

» 3. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid
Receptors [frontiersin.org]

o 4. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-
hydroxyoctanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3152450#methyl-2-hydroxyoctanoate-cas-number-
73634-76-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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